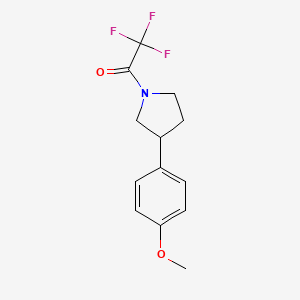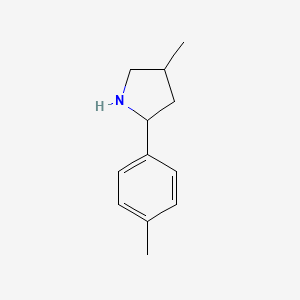
4-Methyl-2-(p-tolyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(p-tolyl)pyrrolidine is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring substituted with a methyl group at the 4-position and a p-tolyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(p-tolyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-2-(p-tolyl)butan-1-amine with a suitable cyclizing agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(p-tolyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted pyrrolidine derivatives, depending on the reagents used.
Scientific Research Applications
4-Methyl-2-(p-tolyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(p-tolyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact mechanism would vary based on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, lacking the methyl and p-tolyl substitutions.
2-(p-Tolyl)pyrrolidine: Similar structure but without the methyl group at the 4-position.
4-Methylpyrrolidine: Lacks the p-tolyl group at the 2-position.
Uniqueness
4-Methyl-2-(p-tolyl)pyrrolidine is unique due to the combined presence of both the methyl and p-tolyl groups. These substitutions can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-methyl-2-(4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-3-5-11(6-4-9)12-7-10(2)8-13-12/h3-6,10,12-13H,7-8H2,1-2H3 |
InChI Key |
GLUUTGQJXQNJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


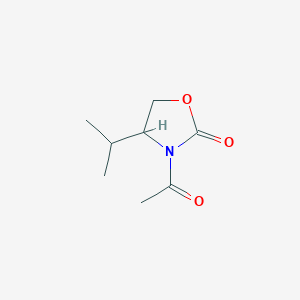
![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)
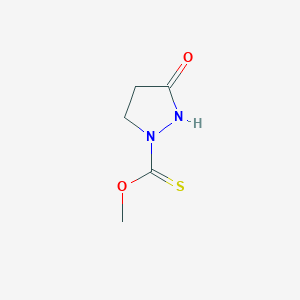
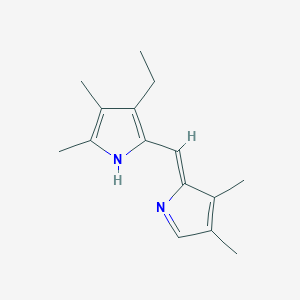
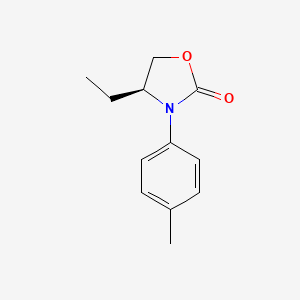
![4-[2-(Propane-2-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12872614.png)
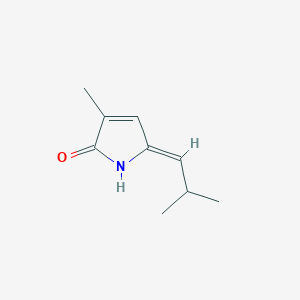
![4-(Difluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12872620.png)

![Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate](/img/structure/B12872633.png)
